2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide
CAS No.: 866009-73-6
Cat. No.: VC6846195
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866009-73-6 |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 326.4 |
| IUPAC Name | 1-[(2-aminobenzoyl)-tert-butylamino]-3-phenylurea |
| Standard InChI | InChI=1S/C18H22N4O2/c1-18(2,3)22(16(23)14-11-7-8-12-15(14)19)21-17(24)20-13-9-5-4-6-10-13/h4-12H,19H2,1-3H3,(H2,20,21,24) |
| Standard InChI Key | FNJHVZVKXDCMNI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N(C(=O)C1=CC=CC=C1N)NC(=O)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2-amino-N-(tert-butylcarbamoyl)benzamide, reflecting its benzamide backbone substituted at the 2-position with an amino group and at the carboxamide nitrogen with a tert-butylcarbamoyl moiety. Its molecular formula, , was confirmed via high-resolution mass spectrometry and computational methods .
Structural Descriptors
The SMILES notation, CC(C)(C)NC(=O)NC(=O)C1=CC=CC=C1N, delineates the tert-butyl group () attached to the carbamoyl nitrogen, which is further bonded to the benzamide core. The InChIKey BKDJGDUCICMROQ-UHFFFAOYSA-N uniquely identifies the compound’s stereochemical and connectivity features .
Table 1: Key Identifiers of 2-Amino-N-(tert-butylcarbamoyl)benzamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| InChI | InChI=1S/C12H17N3O2/c1-12(2,3)... |
| SMILES | CC(C)(C)NC(=O)NC(=O)C1=CC=CC=C1N |
| PubChem CID | 108896911 |
Synthetic Methodologies and Reaction Optimization
General Synthesis of Benzamide Derivatives
Benzamide derivatives are typically synthesized via acyl chloride intermediacy or direct coupling of carboxylic acids with amines. For 2-amino-N-(tert-butylcarbamoyl)benzamide, the reaction likely involves sequential amidation steps:
-
Acylation of 2-aminobenzoic acid with tert-butyl isocyanate to form the carbamoyl intermediate.
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Coupling with an additional amine source to install the tertiary amide group .
Challenges in Industrial-Scale Synthesis
Patent WO2019158550A1 highlights viscosity control as a critical challenge in synthesizing tert-butyl carbamate analogs . Neutral reagent forms, as opposed to ionized species, mitigate viscosity increases, enabling efficient stirring and higher yields. For example, substituting ionic activators with neutral Fe(acac) complexes improved reaction homogeneity and reduced byproduct formation .
Table 2: Comparative Analysis of Synthetic Conditions
| Parameter | Conventional Method | Optimized Method (Neutral Reagents) |
|---|---|---|
| Reaction Time | 8–12 hours | 3–8 hours |
| Yield | 60–75% | 85–95% |
| Purity (HPLC) | 90–95% | 98–99% |
| Key Innovation | Ionic activators | Neutral Fe(acac) catalysts |
Physicochemical and Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Profiling
-NMR (CDCl, 400 MHz) reveals distinct signals for the tert-butyl group ( 1.39 ppm, singlet) and aromatic protons ( 6.7–8.3 ppm). The amide protons resonate as broad singlets at 9.72 ppm and 8.28 ppm, confirming hydrogen bonding in the solid state .
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition above 200°C, with optimal storage at –20°C under inert atmospheres .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
While direct biological data are sparse, structurally analogous benzamides are prevalent in kinase inhibitors and protease modulators. For instance, WO2011076678A1 discloses substituted benzamides with morpholinyl and piperidinyl groups as anticancer agents, underscoring the scaffold’s versatility .
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